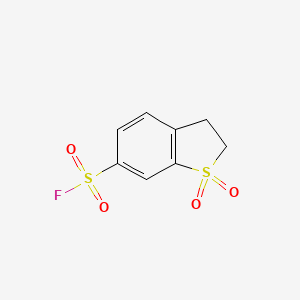
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the sulfonyl fluoride group in this compound makes it a valuable intermediate for the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride typically involves the reaction of 2,3-dihydro-1-benzothiophene with sulfonyl fluoride reagents under controlled conditions. One common method is the reaction of 2,3-dihydro-1-benzothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or thiol group.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, sulfonates, and thiols, depending on the specific reaction conditions and reagents used.
科学研究应用
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 1,1-Dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride
- 1,1-Dioxo-2,3-dihydro-1-benzothiophene-3-sulfonamide
- 1,3-Dihydro-2-benzothiophene 2,2-dioxide
Uniqueness
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group at the 6-position, which imparts distinct reactivity and chemical properties
属性
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOIJKAYBDHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)
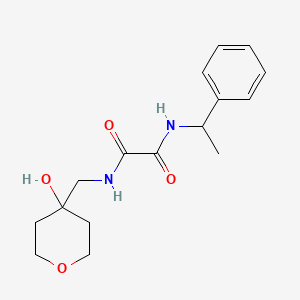
![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)
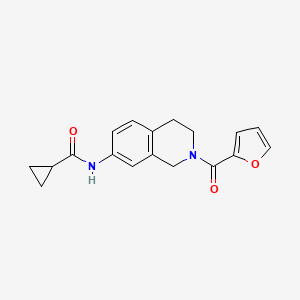
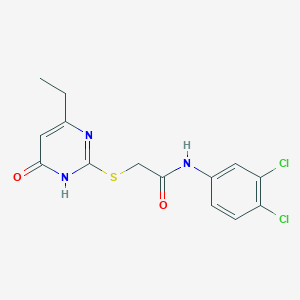
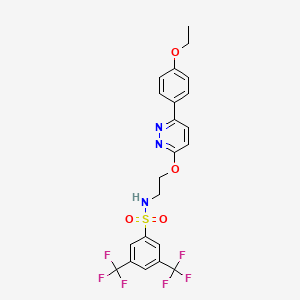
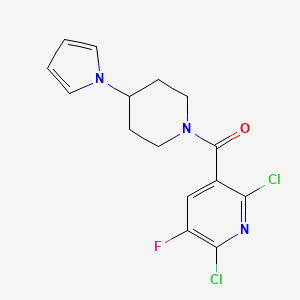
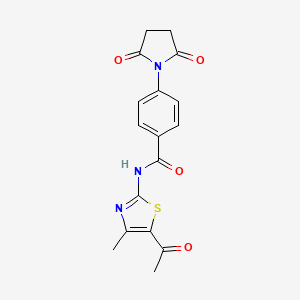
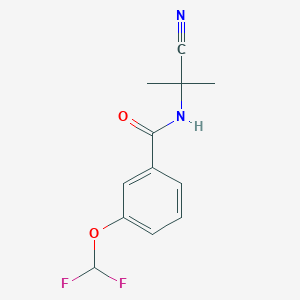
![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
